Tricoumaroyl spermidine

Description

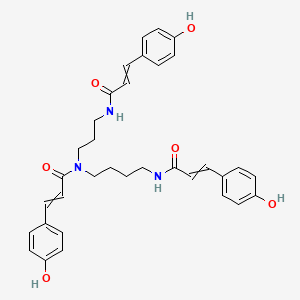

Structure

2D Structure

Properties

CAS No. |

131086-78-7 |

|---|---|

Molecular Formula |

C34H37N3O6 |

Molecular Weight |

583.7 g/mol |

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |

InChI |

InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10+,20-11+,21-12+ |

InChI Key |

PFDVWJCSCYDRMZ-AUCPOXKISA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Ii. Natural Occurrence and Distribution of N1,n5,n10 Tri P Coumaroylspermidine

Botanical Sources and Species-Specific Accumulation Patterns

The distribution of N1,N5,N10-Tri-p-coumaroylspermidine is widespread but not uniform, with significant concentrations observed in certain plant families.

Members of the Asteraceae family are prominent sources of N1,N5,N10-Tri-p-coumaroylspermidine. For instance, safflower (Carthamus tinctorius), a plant utilized in traditional Chinese medicine, contains this compound. researchgate.netnih.gov Specifically, a novel isomer, N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine, has been isolated from the dried flowers of Carthamus tinctorius. nih.gov The common sunflower (Helianthus annuus) is another member of the Asteraceae family where this compound is found, particularly in its pollen. chemfaces.com Research has identified N1,N5,N10-(E)-tri-p-coumaroylspermidine as a significant phagostimulatory component in sunflower pollen for the western corn rootworm. chemfaces.com Additionally, Artemisia caruifolia has been reported to contain tricoumaroyl spermidine (B129725). nih.gov In some Asteraceae species like Cichorium and Taraxacum, there is a specific replacement of spermidine hydroxycinnamoyl polyamine amides with N1,N5,N10,N14-tetra-p-coumaroyl-spermine in the pollen coat. unimi.it

The Rosaceae family also features species that accumulate N1,N5,N10-Tri-p-coumaroylspermidine. In the Japanese apricot (Prunus mume), eight E-Z isomers of N1,N5,N10-tri-p-coumaroylspermidine have been identified as major constituents in non-fluorescent anthers. researchgate.net The presence of these isomers is a distinguishing feature of the male gametophyte in this species. researchgate.net

Within the Fagaceae family, Daimyo oak (Quercus dentata) has been reported as a source of tricoumaroyl spermidine. nih.govunimi.it

Beyond the Asteraceae, Rosaceae, and Fagaceae families, N1,N5,N10-Tri-p-coumaroylspermidine and its derivatives have been identified in several other plant genera. In tea flowers (Camellia sinensis), N1,N5,N10-tricoumaroyl spermidine has been isolated and identified, being the major spermidine conjugate, which was not detected in the leaves. ebi.ac.uk The concentration of this compound was found to decrease during floral development. ebi.ac.uk

From the roots of Microdesmis keayana, three new N1,N5,N10-tris(4-hydroxycinnamoyl)spermidines were isolated. nih.govresearchgate.net These were identified as N5,N10-di(p-coumaroyl)-N1-feruloylspermidine, N5-(p-coumaroyl)-N1,N10-diferuloylspermidine, and N1,N5,N10-triferuloylspermidine. nih.gov

Bee pollen is a significant reservoir of N1,N5,N10-Tri-p-coumaroylspermidine, reflecting the diverse botanical sources foraged by bees. unimi.it A study of Brazilian bee pollen led to the isolation of N1,N5,N10-tri-p-coumaroyl spermidine. chemfaces.com The chemical composition of bee pollen, including its content of spermidine derivatives, is correlated with its botanical origin. unimi.it For instance, bee pollen with a high content of chestnut honey pollen grains shows a distinct profile dominated by N1,N5,N10-tricaffeoyl spermidine. unimi.it

Tissue-Specific Localization within Plant Organs

The accumulation of N1,N5,N10-Tri-p-coumaroylspermidine is often localized to specific plant tissues, particularly reproductive organs.

A consistent finding across multiple plant species is the high concentration of N1,N5,N10-Tri-p-coumaroylspermidine and its derivatives in floral organs, especially the anthers and pollen. In Prunus mume, non-fluorescent anthers contain eight E-Z isomers of this compound as major constituents. researchgate.net Similarly, in tea flowers (Camellia sinensis), this compound is mainly found in the anthers. ebi.ac.uk Research on apple trees (Malus domestica) has shown that N1,N5,N10-tricoumaroyl spermidine accumulates specifically in the pollen grain coat. ebi.ac.uk This specific localization suggests a crucial role for these compounds in pollen development and function.

Table of Botanical Sources for N1,N5,N10-Tri-p-coumaroylspermidine and its Derivatives

| Family | Genus | Species | Plant Part | Compound |

| Asteraceae | Carthamus | tinctorius | Flower | N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine |

| Asteraceae | Helianthus | annuus | Pollen | N1,N5,N10-(E)-tri-p-coumaroylspermidine |

| Asteraceae | Artemisia | caruifolia | Not specified | This compound |

| Rosaceae | Prunus | mume | Anthers | Eight E-Z isomers of N1,N5,N10-tri-p-coumaroylspermidine |

| Fagaceae | Quercus | dentata | Not specified | This compound |

| Theaceae | Camellia | sinensis | Flower (Anthers) | N1,N5,N10-tricoumaroyl spermidine |

| Pandaceae | Microdesmis | keayana | Root | N1,N5,N10-tris(4-hydroxycinnamoyl)spermidines |

| Not Applicable | Not Applicable | Not Applicable | Bee Pollen | N1,N5,N10-tri-p-coumaroyl spermidine |

Accumulation in Pollen Grains and Associated Structures

N1,N5,N10-Tri-p-coumaroylspermidine is a significant constituent of the pollen of various plant species. Research has consistently identified this compound as a key component of the pollen coat, the outermost layer of the pollen grain. This localization suggests a potential role in protecting the pollen from environmental stressors and in plant reproduction.

Detailed studies have confirmed the presence of N1,N5,N10-Tri-p-coumaroylspermidine in the pollen of several species, including:

Apple (Malus domestica): In the apple tree, N1,N5,N10-tricoumaroyl spermidine, along with other related phenolamides, has been shown to accumulate specifically in the pollen grain coat. ebi.ac.uk The expression of the enzyme responsible for its synthesis, a spermidine hydroxycinnamoyltransferase (SHT), is closely linked to anther development and the activity of tapetum cells, which are involved in pollen wall formation. ebi.ac.uk

Oak (Quercus dentata): Pollen from the Daimyo oak has been found to contain N1,N5,N10-tri-p-coumaroylspermidine among other trisubstituted hydroxycinnamic acid spermidines. researchgate.netscispace.com

Sunflower (Helianthus annuus): The pollen of the common sunflower is another notable source of N1,N5,N10-Tri-p-coumaroylspermidine. chemfaces.com It has been identified as an important phagostimulatory component for certain insects that consume sunflower pollen. chemfaces.com

Brazilian Bee Pollen: Analysis of bee pollen from Brazil has led to the isolation of N1,N5,N10-tri-p-coumaroyl spermidine, highlighting its presence in the pollen collected by bees from various plant sources. chemfaces.com

Eurya Honey: While not a direct measurement from pollen, the analysis of Eurya honey, which is produced from the nectar and pollen of Eurya species, revealed the presence of this compound in concentrations ranging from 284.2 to 518.1 µ g/100 g. ebi.ac.uk This indicates that the pollen of Eurya species is also a source of this compound.

The following table summarizes the documented occurrence of N1,N5,N10-Tri-p-coumaroylspermidine in the pollen of various plants.

| Plant Species | Common Name | Pollen Component |

| Malus domestica | Apple | Pollen grain coat |

| Quercus dentata | Daimyo Oak | Pollen |

| Helianthus annuus | Sunflower | Pollen |

| Eurya sp. | Eurya | Pollen (inferred from honey) |

| Multiple species | Brazilian Bee Pollen | Pollen |

Distribution in Vegetative Tissues (e.g., leaves)

The distribution of N1,N5,N10-Tri-p-coumaroylspermidine in vegetative tissues appears to be more restricted compared to its prominent accumulation in pollen. While it has been identified in the leaves and other non-reproductive parts of some plants, it is notably absent in others.

Artemisia carvifolia: This species of wormwood has been reported to contain N1,N5,N10-tri-p-coumaroylspermidine in its aerial parts. nih.govresearchgate.net

Microdesmis keayana: The roots of this African plant are a source of N1,N5,N10-tris(4-hydroxycinnamoyl)spermidines. ebi.ac.uk

Camellia sinensis var. Yabukita (Tea Plant): A significant finding is the differential distribution of this compound within the same plant. While N1,N5,N10-tricoumaroyl spermidine is a major spermidine conjugate in tea flowers, it was not detected in the leaves. ebi.ac.uk This underscores the specialized accumulation of this compound in reproductive tissues.

The following table provides an overview of the distribution of N1,N5,N10-Tri-p-coumaroylspermidine in the vegetative tissues of different plant species.

| Plant Species | Common Name | Vegetative Tissue | Presence |

| Artemisia carvifolia | Wormwood | Aerial parts (including leaves) | Present |

| Microdesmis keayana | - | Roots | Present |

| Camellia sinensis var. Yabukita | Tea Plant | Leaves | Not Detected |

Iii. Biosynthesis and Enzymatic Regulation of N1,n5,n10 Tri P Coumaroylspermidine

Precursor Compounds and Metabolic Pathways

The formation of N1,N5,N10-Tri-p-coumaroylspermidine is fundamentally dependent on the synthesis of its two constituent parts, each originating from distinct and complex metabolic cascades within the plant cell.

Spermidine (B129725) is a ubiquitous polyamine in plants, playing crucial roles in a multitude of growth and development processes. nih.gov Its synthesis begins with the diamine putrescine, which itself is primarily synthesized via two main pathways originating from the amino acids arginine and ornithine. researchgate.net In the arginine pathway, arginine is decarboxylated by arginine decarboxylase (ADC). researchgate.net Ornithine, which can be produced from arginine, is directly converted to putrescine by ornithine decarboxylase (ODC). researchgate.netnih.gov

Putrescine serves as the direct precursor for the spermidine backbone. researchgate.netyoutube.com The elongation of putrescine to spermidine is catalyzed by the enzyme spermidine synthase (SPDS). researchgate.netnih.gov This enzyme facilitates the transfer of an aminopropyl group from a donor molecule, decarboxylated S-adenosylmethionine (dcSAM), to one of the primary amino groups of putrescine. nih.govnih.gov The generation of dcSAM is a rate-limiting step, catalyzed by S-adenosylmethionine decarboxylase (SAMDC). nih.gov In the model plant Arabidopsis thaliana, two genes, SPDS1 and SPDS2, encode for spermidine synthase, and genetic studies have shown that these genes are essential for normal embryo development, highlighting the critical role of spermidine in plants. nih.govyoutube.com

The second precursor, p-coumaric acid, is a hydroxycinnamic acid derived from the general phenylpropanoid pathway. nih.govmdpi.com This major plant secondary metabolic pathway begins with the amino acid phenylalanine. mdpi.com The first committed step is the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). mdpi.comresearchgate.net

Following its formation, cinnamic acid is hydroxylated at the para-position of its phenyl ring by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. nih.govmdpi.com Before it can be conjugated to the spermidine backbone, the carboxyl group of p-coumaric acid must be activated. This activation is achieved through the formation of a high-energy thioester bond with coenzyme A, producing p-coumaroyl-CoA. mdpi.comresearchgate.net This reaction is catalyzed by 4-coumarate:CoA ligase (4CL). mdpi.comresearchgate.net The resulting p-coumaroyl-CoA is a central intermediate in phenylpropanoid metabolism, standing at a branch point leading to the biosynthesis of various compounds, including flavonoids, lignins, and hydroxycinnamic acid amides like N1,N5,N10-Tri-p-coumaroylspermidine. wikipathways.orgnih.gov

Acyltransferase Enzyme Systems Governing N1,N5,N10-Tri-p-coumaroylspermidine Formation

The final assembly of N1,N5,N10-Tri-p-coumaroylspermidine is orchestrated by a specific class of enzymes known as acyltransferases. These enzymes belong to the large and functionally diverse BAHD family, named after the first four characterized enzymes of this group. They catalyze the transfer of the p-coumaroyl group from the activated p-coumaroyl-CoA to the nitrogen atoms of the spermidine molecule.

In Arabidopsis thaliana, specific enzymes have been identified that catalyze the formation of di-acylated spermidine derivatives. While not directly forming the tri-p-coumaroyl variant, their characterization provides insight into the species-specific nature of spermidine acylation.

Spermidine Disinapoyl Transferase (SDT): The enzyme encoded by the At2g23510 gene in Arabidopsis is a spermidine sinapoyl-CoA acyltransferase (SDT). uniprot.org It is primarily expressed in seeds and is responsible for the production of N,N'-disinapoylspermidine. uniprot.org

Spermidine Dicoumaroyltransferase (SCT): A structurally related enzyme in Arabidopsis, encoded by At2g25150, functions as a spermidine coumaroyl-CoA acyltransferase (SCT). uniprot.org This enzyme is expressed specifically in roots and demonstrates activity both in vitro and in vivo, producing dicoumaroyl spermidine. uniprot.org

Spermidine Acyltransferase (DH29): In the wild tobacco species Nicotiana attenuata, a spermidine hydroxycinnamoyl-CoA acyltransferase designated DH29 has been identified. This enzyme is involved in the plant's defense against herbivores by producing various hydroxycinnamoyl-spermidine conjugates.

Table 1: Characteristics of Species-Specific Spermidine Acyltransferases

| Enzyme | Gene (Organism) | Primary Substrates | Main Product(s) | Tissue Expression |

|---|---|---|---|---|

| SDT | At2g23510 (A. thaliana) | Spermidine, Sinapoyl-CoA | N,N'-disinapoylspermidine | Seeds, Flowers (low) |

| SCT | At2g25150 (A. thaliana) | Spermidine, Coumaroyl-CoA | Dicoumaroyl spermidine | Roots |

| DH29 | (N. attenuata) | Spermidine, Hydroxycinnamoyl-CoAs | Hydroxycinnamoyl-spermidines | - |

The complete acylation of spermidine to form tri-substituted derivatives like N1,N5,N10-Tri-p-coumaroylspermidine is primarily catalyzed by enzymes known as Spermidine Hydroxycinnamoyltransferases (SHT). nih.govarabidopsis.org These enzymes exhibit broader activity compared to the more specific di-acyltransferases.

Characterization of SHT from Arabidopsis thaliana (AtSHT) revealed that a single enzyme can catalyze the transfer of hydroxycinnamoyl groups to all three amine functions of spermidine. nih.govnih.gov In vitro assays demonstrated that AtSHT can use feruloyl-CoA, caffeoyl-CoA, and p-coumaroyl-CoA as acyl donors to produce the corresponding mono-, di-, and tri-acylated spermidines. nih.gov This indicates that SHT is a key enzyme responsible for the biosynthesis of N1,N5,N10-triferuloyl spermidine and, by extension, other tri-hydroxycinnamoyl spermidines. nih.gov

Similarly, SHT enzymes identified in eggplant (Solanum melongena), designated SmSHT, and its wild relative S. richardii (SrSHT), were also shown to catalyze the synthesis of mono-, di-, and tri-acylated polyamines. The substrate preference for the acyl donor for SmSHT was found to be caffeoyl-CoA > feruloyl-CoA > p-coumaroyl-CoA when spermidine was the acyl acceptor. This highlights that while SHTs can utilize p-coumaroyl-CoA, their efficiency may vary depending on the plant species and specific isoform.

Table 2: Acyl-CoA Donor Preference for Select SHT Enzymes

| Enzyme | Organism | Acyl-CoA Donor Preference Order |

|---|---|---|

| AtSHT | Arabidopsis thaliana | Feruloyl-CoA > Caffeoyl-CoA > Coumaroyl-CoA > Cinnamoyl-CoA >> Sinapoyl-CoA. nih.gov |

| SmSHT | Solanum melongena | Caffeoyl-CoA > Feruloyl-CoA > p-Coumaroyl-CoA. |

The spermidine molecule possesses three nitrogen atoms available for acylation: two primary amines at the ends (N1 and N10) and one secondary amine in the middle (N5). The formation of N1,N5,N10-Tri-p-coumaroylspermidine requires the sequential addition of p-coumaroyl groups to each of these positions.

Enzymes like the Arabidopsis SHT are capable of catalyzing all three conjugation steps required for the biosynthesis of fully substituted spermidine derivatives. nih.gov The process is believed to occur sequentially, starting with the formation of a mono-acylated spermidine, followed by a di-acylated intermediate, and culminating in the tri-acylated final product. Recombinant SHT from eggplant has been shown to catalyze the synthesis of mono-, bi-, and tri-acylated polyamines, supporting a stepwise mechanism. While the precise order of acylation (e.g., N1 first vs. N10) can be influenced by the specific enzyme and reaction conditions, the SHT enzyme possesses the catalytic capacity to modify all three available nitrogen atoms, demonstrating a remarkable regiospecific flexibility to achieve the final tri-substituted conjugate. nih.govnih.gov

Genetic and Transcriptomic Regulation of N1,N5,N10-Tri-p-coumaroylspermidine Biosynthesis

The biosynthesis of N1,N5,N10-Tri-p-coumaroylspermidine, a member of the hydroxycinnamic acid amide (HCAA) family, is intricately controlled at the genetic and transcriptomic levels. This regulation ensures that the production of these specialized metabolites occurs in specific tissues, at particular developmental stages, and in response to environmental cues. The core enzymes responsible for the final steps of its synthesis are spermidine hydroxycinnamoyl transferases (SHTs), which belong to the BAHD superfamily of acyl-CoA-dependent transferases. nih.gov The expression of the genes encoding these enzymes is a key point of regulation.

Transcriptomic studies have revealed that the differential accumulation of HCAAs in various plant species and even between cultivated and wild relatives is primarily due to the transcriptional regulation of the corresponding SHT genes. nih.gov For instance, research on eggplant (Solanum melongena) and its wild relative Solanum richardii has shown that while the cultivated eggplant fruit is rich in spermidine-HCAAs, the wild relative accumulates more spermine-HCAAs. This difference is attributed to the varying expression levels of the respective hydroxycinnamoyl transferase genes. nih.govnih.gov In S. melongena, the SmSHT gene is highly expressed in flowers and fruits. nih.gov Conversely, the expression of the spermine-specific transferase, SpmHT, is barely detectable in cultivated eggplant but highly expressed in the fruit of S. richardii. nih.gov

Environmental stressors also play a significant role in modulating the expression of genes involved in this pathway. In eggplant, the expression of SmSHT in leaves and fruits is stimulated by heat and drought stress, indicating a role for these compounds in plant stress responses. nih.gov Similarly, transcriptome analysis of tomato (Solanum lycopersicum) seedlings under high-temperature stress revealed that exogenous application of spermidine led to the differential expression of genes in the phenylpropanoid biosynthesis pathway. mdpi.com This suggests a complex interplay where the availability of the spermidine precursor can influence the expression of downstream biosynthetic genes under stress conditions.

A number of transcription factors have been identified as regulators of the HCAA biosynthetic pathway. In Arabidopsis thaliana, the transcription factors DYT1 and AMS (bHLH family members) are known to regulate multiple genes associated with pollen coat development, which includes HCAA synthesis. mdpi.com In Nicotiana attenuata, the transcription factor MYB8 has been shown to directly activate the transcription of three polyamine hydroxycinnamoyl transferases. nih.gov Furthermore, hormonal signaling pathways, particularly those involving jasmonic acid and ethylene, can coordinate HCAA biosynthesis. The transcription factor ORA59 is a key mediator in this process. nih.gov In the context of pollen development, a conserved regulatory pathway involving SPL/NZZ-DYT1-TDF1-AMS-MYB103-MS1 has been shown to be crucial for the formation of the pollen coat, where these amides are often found. mdpi.com

Combined transcriptomic and metabolomic analyses are powerful tools for identifying the genes and regulatory networks controlling the biosynthesis of specialized metabolites. nih.govmdpi.com Such studies in various plants have successfully identified key enzyme-encoding genes and transcription factors that are differentially expressed in tissues with high accumulation of target compounds, providing a roadmap for understanding and potentially engineering the biosynthesis of molecules like N1,N5,N10-Tri-p-coumaroylspermidine. mdpi.comnih.gov

| Gene/Factor | Organism | Function/Role | Reference |

| SHT | Arabidopsis thaliana, Solanum melongena | Catalyzes the transfer of hydroxycinnamoyl groups to spermidine, forming mono-, di-, and tri-acylated products. | nih.govnih.gov |

| SmSHT | Solanum melongena (Eggplant) | Spermidine hydroxycinnamoyl transferase; expression is stimulated by heat/drought stress. | nih.gov |

| SpmHT | Solanum richardii | Spermine (B22157) hydroxycinnamoyl transferase; highly expressed in fruit, leading to HCSpm accumulation. | nih.gov |

| MYB8 | Nicotiana attenuata | Transcription factor that directly activates the transcription of polyamine hydroxycinnamoyl transferases. | nih.gov |

| DYT1, AMS | Arabidopsis thaliana | bHLH transcription factors regulating genes involved in pollen coat development, including HCAA synthesis. | mdpi.com |

| ORA59 | General | Transcription factor that coordinates HCAA biosynthesis in response to jasmonic acid/ethylene signaling. | nih.gov |

| SPL/NZZ-DYT1-TDF1-AMS-MYB103-MS1 Pathway | Arabidopsis thaliana | A conserved pathway regulating tapetum degradation and pollen coat development. | mdpi.com |

Characterization of E/Z Stereoisomers

The identification and characterization of the various E/Z stereoisomers of N1,N5,N10-tri-p-coumaroylspermidine have been a focus of phytochemical research, particularly in plant species where these compounds are abundant, such as the flowers of Carthamus tinctorius L. (safflower) and the anthers of Prunus mume (Japanese apricot). researchgate.net The isolation of these closely related isomers is typically achieved using chromatographic techniques like high-performance liquid chromatography (HPLC). researchgate.netchemfaces.com Their structural confirmation relies heavily on detailed analysis of their mass spectra and, most importantly, their 1D and 2D NMR data. researchgate.net

Research on safflower has led to the successful isolation and identification of four major stereoisomers: ZZZ, ZZE, EZE, and EEE. researchgate.netchemfaces.com An activity-guided isolation from safflower extract, targeting serotonin (B10506) transporter (SERT) inhibition, identified N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine as a potent inhibitor. researchgate.net

The all-Z isomer, N1,N5,N10-(Z)-tri-p-coumaroylspermidine, has been isolated as a major constituent from the anthers of the Japanese apricot tree, Prunus mume. researchgate.net In a study on safflower, 11.5 mg of the ZZZ isomer was obtained from 100 mg of a crude sample, with a purity of 96.2% as determined by HPLC. researchgate.net The structural identification of the ZZZ isomer is confirmed through ESI-MS and NMR spectroscopy. researchgate.net While this isomer is one of the four main coumaroylspermidines isolated from Carthamus tinctorius L., it has been observed to have a weaker inhibitory effect on [3H]-5-HT reuptake in rat brain synaptosomes compared to other isomers. chemfaces.com

Table 4.1: Spectroscopic Data for N1,N5,N10-(Z)-tri-p-coumaroylspermidine (ZZZ)

| Technique | Observed Data |

| Purity (HPLC) | 96.2% |

| Identification | ESI-MS, 1H NMR, 13C NMR |

Data sourced from studies on Carthamus tinctorius. researchgate.net

This mixed isomer, N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine, also known as CX, was identified as a novel coumaroylspermidine analog through activity-guided isolation from safflower. researchgate.netresearchgate.net It has demonstrated potent and selective inhibitory action on the serotonin transporter (SERT). researchgate.netresearchgate.net The isolation from 100 mg of a crude safflower sample yielded 7.2 mg of the ZZE isomer with a purity of 97.5%. researchgate.net Its structure was elucidated using extensive 1D- and 2D-NMR analyses. researchgate.net Along with the EZE isomer, the ZZE form shows more significant inhibition of [3H]-5-HT reuptake in rat brain synaptosomes than the all-Z isomer. chemfaces.com

Table 4.2: Spectroscopic and Activity Data for N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine (ZZE)

| Technique/Parameter | Observed Data/Finding |

| Purity (HPLC) | 97.5% |

| Identification | ESI-MS, 1H NMR, 13C NMR, 2D-NMR |

| Biological Activity | Potent and selective serotonin transporter (SERT) inhibitor. researchgate.netresearchgate.net |

Data sourced from studies on Carthamus tinctorius. researchgate.net

The EZE isomer is another of the four primary stereoisomers isolated from Carthamus tinctorius. researchgate.netchemfaces.com From a 100 mg crude sample, 4.4 mg of N1-(E)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidine was obtained, exhibiting a high purity of 98.1%. researchgate.net The characterization was based on ESI-MS, 1H NMR, and 13C NMR data. researchgate.net This isomer, along with the ZZE form, has been found to have a more pronounced inhibitory effect on [3H]-5-HT reuptake in rat brain synaptosomes when compared to the ZZZ isomer. chemfaces.com

Table 4.3: Spectroscopic Data for N1-(E)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidine (EZE)

| Technique | Observed Data |

| Purity (HPLC) | 98.1% |

| Identification | ESI-MS, 1H NMR, 13C NMR |

Data sourced from studies on Carthamus tinctorius. researchgate.net

The all-trans or all-E isomer is a widely reported form of tri-p-coumaroylspermidine. nih.gov It is a spermidine hydroxycinnamic acid conjugate where all three double bonds in the coumaroyl moieties adopt a trans-configuration. nih.gov This compound has been identified in various plants, including Quercus dentata, Artemisia carvifolia, Aphelandra tetragona, and Arachis hypogaea. nih.govnp-mrd.org The isolation from a crude safflower sample yielded 1.3 mg of the EEE isomer with a purity of 95.5%. researchgate.net N1,N5,N10-(E)-tri-p-coumaroylspermidine has been noted for its free-radical scavenging activity. chemfaces.com Specifically, its antioxidant effect on the autooxidation of linoleic acid was found to be particularly strong. chemfaces.com

Table 4.4: Spectroscopic and Source Data for N1,N5,N10-(E)-tri-p-coumaroylspermidine (EEE)

| Technique/Parameter | Observed Data/Finding |

| Purity (HPLC) | 95.5% |

| Identification | ESI-MS, 1H NMR, 13C NMR |

| Natural Sources | Quercus dentata, Artemisia carvifolia, Aphelandra tetragona, Arachis hypogaea. nih.govnp-mrd.org |

| Molecular Formula | C34H37N3O6 |

| Molecular Weight | 583.7 g/mol |

Data sourced from PubChem and studies on Carthamus tinctorius. researchgate.netnih.gov

The structural analysis of N1,N5,N10-tri-p-coumaroylspermidine isomers is complicated by the phenomenon of hindered rotation around the amide bonds, particularly the N5-p-coumaroyl amide. researchgate.net This restricted rotation leads to the existence of rotamers, which can be observed as pairs of proton signals in the 1H NMR spectra for each isomer. researchgate.net This adds another layer of complexity to their structural elucidation.

Furthermore, studies on the anthers of Prunus mume have revealed an unusual conformational preference. The non-fluorescent anthers of this plant contain all eight possible E-Z isomers of N1,N5,N10-tri-p-coumaroylspermidine as major components, with a notable preference for the (ZZZ)-form. researchgate.net In contrast, fluorescent anthers from the same plant, which are considered to have abnormal development, contain only a limited amount of the (ZZZ)-isomer. researchgate.net This suggests that the specific isomeric and conformational distribution of these compounds may be linked to normal developmental processes within the plant. The photoisomerization behavior of these compounds has also been noted, where the four main isomers can transform into one another under sunlight, eventually reaching an equilibrium state. chemfaces.com

Related Hydroxycinnamic Acid Amide Derivatives

N1,N5,N10-Tri-p-coumaroylspermidine belongs to a larger class of secondary metabolites known as hydroxycinnamic acid amides (HCAAs). researchgate.netnih.gov These compounds are widely distributed in higher plants and are formed by the conjugation of a hydroxycinnamic acid with a polyamine or an aromatic monoamine. nih.govacs.org The structural diversity within this class is vast, arising from variations in both the hydroxycinnamic acid and the amine moiety.

Common hydroxycinnamic acids found in these conjugates include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. nih.govacs.org The amine component can be an aliphatic polyamine like putrescine, spermidine, or spermine, or an aromatic monoamine such as tyramine (B21549) or dopamine. nih.govacs.org

Several di- and tri-substituted spermidine derivatives related to N1,N5,N10-tri-p-coumaroylspermidine have been identified in various plant species. These serve as examples of the structural variations within this compound family.

Table 4.5: Examples of Related Hydroxycinnamic Acid Spermidine Derivatives

| Compound Name | Hydroxycinnamic Acid Moiety(s) | Amine Moiety | Reference |

| N1,N10-Bis(p-coumaroyl)spermidine | p-Coumaric acid (x2) | Spermidine | nih.gov |

| N1,N8-Di(sinapoyl)spermidine | Sinapic acid (x2) | Spermidine | oup.com |

| N5,N10-Di(p-coumaroyl)-N1-feruloylspermidine | p-Coumaric acid (x2), Ferulic acid (x1) | Spermidine | nih.gov |

| N5-(p-coumaroyl)-N1,N10-diferuloylspermidine | p-Coumaric acid (x1), Ferulic acid (x2) | Spermidine | nih.gov |

| N1,N5,N10-Triferuloylspermidine | Ferulic acid (x3) | Spermidine | nih.gov |

| N,N'-Disinapoylspermidine | Sinapic acid (x2) | Spermidine | nih.gov |

The biosynthesis of these compounds is catalyzed by specific acyltransferases that facilitate the formation of the amide bond. nih.gov For instance, in Arabidopsis, enzymes such as spermidine disinapoyl transferase (SDT) and spermidine dicoumaroyl transferase (SCT) have been identified. nih.govoup.com The study of these related derivatives provides a broader context for understanding the chemistry, biosynthesis, and potential functions of N1,N5,N10-tri-p-coumaroylspermidine in plants.

An in-depth analysis of N1,N5,N10-Tri-p-coumaroylspermidine reveals a complex world of related chemical structures. The structural elucidation of this principal compound is intrinsically linked to the identification and characterization of its various isomers and related derivatives. These related compounds include those with fewer coumaroyl groups, those featuring different acyl moieties, and those built upon a spermine rather than a spermidine backbone.

Structural Elucidation and Isomeric Forms of N1,n5,n10 Tri P Coumaroylspermidine

1 Mono- and Di-coumaroylspermidines

While the focus is often on the trisubstituted N1,N5,N10-tri-p-coumaroylspermidine, its precursors and related compounds with fewer coumaroyl groups also exist in nature. In plants, polyamines are frequently conjugated with hydroxycinnamic acids, leading to a wide array of structures. nih.gov This family of compounds, known as hydroxycinnamic acid amides (HCAAs), includes mono-, di-, and trisubstituted spermidine (B129725) conjugates. nih.gov The specific substitution pattern (at the N1, N5, or N10 positions of the spermidine backbone) can vary, leading to different isomers even with the same number of acyl groups. The elucidation of these structures relies on the same advanced spectral techniques used for their more substituted counterparts.

| Compound Class | General Structure | Key Features | Natural Occurrence |

|---|---|---|---|

| Mono-coumaroylspermidines | Spermidine backbone with one p-coumaroyl group attached at N1, N5, or N10. | Exist as positional isomers. Part of the broader class of HCAAs. | Found in various plant species as part of the HCAA family. nih.gov |

| Di-coumaroylspermidines | Spermidine backbone with two p-coumaroyl groups attached at N1/N5, N1/N10, or N5/N10. | Exist as positional isomers. Part of the broader class of HCAAs. | Found in various plant species as part of the HCAA family. nih.gov |

2 Mixed Acyl Spermidine Conjugates (e.g., Caffeoyl, Feruloyl)

Nature's structural diversity extends beyond the number of acyl groups to the type of acyl groups attached to the spermidine core. The hydroxycinnamoyl substituents are not limited to p-coumaric acid. Other common moieties include caffeic acid, ferulic acid, and sinapic acid, which results in a variety of mixed acyl spermidine conjugates. nih.gov

For instance, a study of a methanolic root extract from Microdesmis keayana led to the isolation of three novel N1,N5,N10-tris(4-hydroxycinnamoyl)spermidines, which were named keayanidines A, B, and C. nih.gov These compounds feature combinations of p-coumaroyl and feruloyl groups. Their structures were meticulously established using electrospray mass spectrometry and NMR. To confirm the spectral assignments, a trimethylated derivative of keayanidine C was synthesized and compared to a synthetic standard. nih.gov In Arabidopsis, spermidine conjugates involving sinapoyl groups, such as N¹,N⁸-disinapoyl spermidine, have also been identified. nih.gov

| Compound Name | Acyl Groups | Source | Reference |

|---|---|---|---|

| Keayanidine A | Two p-coumaroyl groups, one feruloyl group (N5,N10-di(p-coumaroyl)-N1-feruloylspermidine) | Microdesmis keayana roots | nih.gov |

| Keayanidine B | One p-coumaroyl group, two feruloyl groups (N5-(p-coumaroyl)-N1,N10-diferuloylspermidine) | Microdesmis keayana roots | nih.gov |

| Keayanidine C | Three feruloyl groups (N1,N5,N10-triferuloylspermidine) | Microdesmis keayana roots | nih.gov |

| N¹,N⁸-disinapoyl spermidine | Two sinapoyl groups | Arabidopsis | nih.gov |

3 Spermidine-Spermine Hybrid Derivatives and Tetra-Coumaroyl Spermines

The structural variations also include the polyamine backbone itself. Spermine (B22157), a tetraamine (B13775644) that is structurally related to the triamine spermidine, can also be acylated with hydroxycinnamic acids. biosynth.com This gives rise to compounds such as tetra-coumaroyl spermines.

Cis-trans isomers of N1,N5,N10,N14-tetra-p-coumaroyl spermines have been identified in German chamomile (Matricaria chamomilla). researchgate.netthieme-connect.com The synthesis of tetracoumaroyl spermine generally involves the reaction of spermine with coumaric acid or its derivatives. ontosight.ai Furthermore, hybrid derivatives that combine different acyl groups on a spermine backbone have been discovered. For example, monocaffeoyl-tri-p-coumaroyl spermine was isolated from Brazilian bee pollen, demonstrating the intricate combinatorial chemistry that occurs in natural products. chemfaces.com

| Compound Name | Polyamine Backbone | Acyl Groups | Natural Source/Origin | Reference |

|---|---|---|---|---|

| N1,N5,N10,N14-tetra-p-coumaroyl spermine | Spermine | Four p-coumaroyl groups | Matricaria chamomilla, Brazilian bee pollen | researchgate.netthieme-connect.comchemfaces.com |

| Monocaffeoyl-tri-p-coumaroyl spermine | Spermine | One caffeoyl group, three p-coumaroyl groups | Brazilian bee pollen | chemfaces.com |

| N1,N5,N9,N14-tetra-p-coumaroyl thermospermine | Thermospermine | Four p-coumaroyl groups | Matricaria chamomilla | researchgate.netthieme-connect.com |

V. Analytical Methodologies for the Characterization and Quantification of N1,n5,n10 Tri P Coumaroylspermidine

Extraction and Sample Preparation Techniques for Natural Matrices

The isolation of N1,N5,N10-Tri-p-coumaroylspermidine from its natural sources is a critical first step in its analysis. The choice of extraction method can significantly impact the yield and purity of the final extract.

Optimization of Solvent-Based Extraction Approaches

Traditional solvent-based extraction remains a widely used method for obtaining N1,N5,N10-Tri-p-coumaroylspermidine from plant materials. The selection of an appropriate solvent system is paramount for efficient extraction. Common solvents used include methanol (B129727), ethanol (B145695), chloroform, dichloromethane, ethyl acetate, and acetone. chemfaces.comchemfaces.com For instance, a 75% ethanol solution has been effectively used to extract this compound from dried safflower residues. units.it The optimization of solvent-based extraction often involves considering the polarity of the target compound and the matrix from which it is being extracted. For example, in the analysis of related compounds, different solvents yielded varying extraction efficiencies, highlighting the importance of solvent selection. nih.gov

The process often involves the defatting of the plant material, followed by extraction with a chosen solvent at room temperature or with heating. Subsequent fractionation is frequently carried out using techniques like column chromatography with reversed-phase (RP-C18) materials to purify the extract. units.it

Application of Advanced Extraction Methodologies (e.g., Deep Eutectic Solvents)

In recent years, there has been a growing interest in "green" extraction techniques that are more environmentally friendly and sustainable than traditional solvent-based methods. nih.gov Deep eutectic solvents (DESs) have emerged as a promising alternative for the extraction of phenolic compounds, including coumaroyl amides. nih.govnih.gov DESs are mixtures of two or more components that, at a particular molar ratio, form a eutectic mixture with a melting point much lower than that of the individual components. nih.gov

These solvents offer several advantages, including low toxicity, biodegradability, and the ability to be tailored for specific applications. nih.gov Research has demonstrated the successful application of DESs for the extraction of phenolic compounds from sources like foxtail millet bran. nih.gov The use of hydrophilic NADESs (Natural Deep Eutectic Solvents) has been explored to avoid the extraction of undesirable waxy substances from raw materials like propolis. nih.gov The efficiency of DES-based extraction can be further enhanced by coupling it with techniques such as ultrasonic-assisted extraction. nih.gov

Chromatographic Separation Techniques for Isolation and Analysis

Following extraction, chromatographic techniques are indispensable for the isolation, identification, and quantification of N1,N5,N10-Tri-p-coumaroylspermidine.

High-Performance Liquid Chromatography (HPLC) Systems and Column Chemistries

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N1,N5,N10-Tri-p-coumaroylspermidine. chemfaces.comsci-hub.seresearchgate.netchemfaces.com HPLC systems equipped with a Diode Array Detector (DAD) are commonly used to obtain UV spectra of the separated compounds, which aids in their identification. sci-hub.se

The choice of the stationary phase (column chemistry) is critical for achieving good separation. Reversed-phase columns, such as C18, are frequently employed for the analysis of these nonpolar to moderately polar compounds. units.it The mobile phase typically consists of a mixture of an aqueous solvent (often with an acidifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is gradually increased, is often used to effectively separate a wide range of compounds in the extract.

The total content of coumaroylspermidine compounds in an extract from safflower injection residues was determined to be 64.86 ± 0.41% using HPLC. researchgate.net In another study, HPLC was used to investigate the photoisomerization behavior of different coumaroylspermidine isomers. chemfaces.com

Table 1: HPLC Systems and Conditions for N1,N5,N10-Tri-p-coumaroylspermidine Analysis

| Component | Specification | Source |

| System | Agilent 1260 HPLC system | sci-hub.se |

| Detector | Diode Array Detector (DAD) | sci-hub.se |

| Column | Reversed-phase C18 | units.it |

| Mobile Phase | Acetonitrile and water (containing acid) | sci-hub.se |

| Detection Wavelength | 330 nm | sci-hub.se |

Ultra-Performance Liquid Chromatography (UPLC) Platforms

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity. nih.gov This technique has been successfully applied to the deep annotation of hydroxycinnamic acid amides in plants. nih.gov

UPLC is often coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, providing highly accurate mass measurements for confident compound identification. nih.gov This combination, known as UPLC-HRMS, is a powerful tool for metabolomic studies and the detailed characterization of complex plant extracts.

Table 2: UPLC Systems for the Analysis of Related Compounds

| Component | Specification | Source |

| System | Waters Acquity UPLC System | nih.gov |

| Mass Spectrometer | Waters Xevo G2 Q-Tof | nih.gov |

| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) | nih.gov |

Preparative and Semi-Preparative Chromatography for Compound Isolation

For the isolation of pure N1,N5,N10-Tri-p-coumaroylspermidine for structural elucidation or biological activity studies, preparative and semi-preparative HPLC are the methods of choice. chemfaces.com These techniques use larger columns and higher flow rates than analytical HPLC to handle larger sample loads.

A multi-step purification process is often employed. For instance, coumaroylspermidines have been isolated and purified using a combination of medium pressure flash chromatography, Sephadex LH-20 column chromatography, and finally, preparative HPLC. chemfaces.com In one documented case, preparative HPLC successfully separated four different isomers of tri-p-coumaroylspermidine from a crude sample, yielding several milligrams of each compound with purities ranging from 95.5% to 98.1%. researchgate.net The isolated compounds were then identified using spectroscopic methods like ESI-MS, ¹H NMR, and ¹³C NMR. researchgate.net

Spectroscopic and Spectrometric Elucidation Methods

Spectroscopic methods are indispensable for the unambiguous identification of N1,N5,N10-Tri-p-coumaroylspermidine, distinguishing it from its various isomers and related hydroxycinnamic acid amides (HCAAs).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of N1,N5,N10-Tri-p-coumaroylspermidine. Through a suite of 1D and 2D NMR experiments, the precise arrangement of atoms and their connectivity can be established.

1D NMR (¹H and ¹³C):

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in the molecule. For N1,N5,N10-Tri-p-coumaroylspermidine, the ¹H NMR spectrum typically shows characteristic signals for the p-substituted aromatic rings of the coumaroyl moieties, the vinylic protons of the propenoyl chain, and the aliphatic protons of the spermidine (B129725) backbone. For instance, ¹H NMR analysis of N1,N5,N10-tri-p-coumaroyl spermidine in DMSO-d6 shows aromatic protons (Har) as doublets around δ 7.41 ppm and δ 6.78 ppm, and vinylic protons (CH) as doublets around δ 7.28 ppm and δ 6.24 ppm. unimi.it The methylene (B1212753) protons of the spermidine chain appear as multiplets in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom, confirming the presence of carbonyls, aromatic carbons, vinylic carbons, and aliphatic carbons. researchgate.net

2D NMR (HMBC, HSQC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netnih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for connecting the coumaroyl moieties to the specific nitrogen atoms (N1, N5, and N10) of the spermidine backbone by observing correlations between the spermidine's methylene protons and the coumaroyl carbonyl carbons.

These comprehensive NMR analyses were instrumental in identifying various isomers, such as N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine, from natural sources like safflower. researchgate.net

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|---|

| NH | 8.13 | t | 5.5 | Amide Proton |

| Har | 7.41 | d | 8.8 | Aromatic Protons |

| CH | 7.28 | d | 15.7 | Vinylic Proton |

| Har | 6.78 | d | 8.8 | Aromatic Protons |

| CH | 6.24 | d | 15.7 | Vinylic Proton |

| CH₂ | 3.07 | td | 6.2, 5.5 | Spermidine Methylene Protons |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of N1,N5,N10-Tri-p-coumaroylspermidine and to investigate its structure through fragmentation analysis. It is most commonly coupled with liquid chromatography (LC-MS). ebi.ac.uk

Ionization Techniques: Electrospray ionization (ESI) is the most common method for analyzing these compounds, as it is a soft ionization technique that typically produces an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. chemfaces.comnih.gov This allows for the precise determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide high-resolution mass data, enabling the calculation of the elemental formula with high accuracy. unimi.itnih.gov For N1,N5,N10-(E)-tri-p-coumaroylspermidine (C₃₄H₃₇N₃O₆), the protonated molecule [M+H]⁺ has a theoretical exact mass of 584.2755, which can be confirmed by HRMS. nih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides structural information, often revealing the loss of coumaroyl groups or cleavages within the spermidine chain. researchgate.net Key fragments observed for the [M+H]⁺ ion of N1,N5,N10-tri-p-coumaroylspermidine include m/z 438, corresponding to the loss of one coumaroyl amide moiety, and m/z 147, representing the p-coumaroyl acylium ion. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is the standard for analyzing N1,N5,N10-Tri-p-coumaroylspermidine in complex mixtures, such as plant extracts. ebi.ac.uk HPLC or UPLC separates the compound from other metabolites, and the MS provides sensitive and selective detection and identification. This approach was used to identify the compound in apple pollen grain coats. ebi.ac.uk

| Precursor Ion | Observed m/z | Ionization Mode | Instrument Type | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| [M+H]⁺ | 584.2758 | Positive ESI | LC-ESI-QTOF | 438.2425, 292.2083, 204.1035, 147.0454 |

| [M-H]⁻ | 582.2664 | Negative ESI | LC-ESI-QTOF | 462.2037, 342.1351, 316.1662 |

| [M+Na]⁺ | 606.2591 | Positive ESI | TOF | 438.2454, 292.1939, 204.1015, 147.0454 |

UV-Vis spectroscopy is a valuable tool for detecting and quantifying N1,N5,N10-Tri-p-coumaroylspermidine, owing to the strong ultraviolet absorbance of the p-coumaroyl chromophores.

The UV spectrum of N1,N5,N10-Tri-p-coumaroylspermidine is characterized by a major absorption maximum (λmax) typically observed around 310 nm. This absorption is characteristic of the p-coumaroyl moiety and is a key feature used for its detection. ebi.ac.uk

When coupled with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), a Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for the acquisition of full UV spectra for each peak as it elutes from the column. unimi.it This has two main advantages:

Identification: The characteristic UV spectrum (λmax ≈ 310 nm) provides strong evidence for the presence of a coumaroyl derivative, aiding in peak identification.

Purity Assessment: Peak purity can be assessed by comparing spectra across the peak. Any significant deviation can indicate the presence of a co-eluting impurity.

UPLC-PDA analysis has been effectively used to show the presence of various hydroxycinnamoyl derivatives of spermidine in commercial bee pollen samples. unimi.it

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N1,N5,N10-Tri-p-coumaroylspermidine displays characteristic absorption bands corresponding to its key structural features. These include:

O-H stretching: A broad band for the phenolic hydroxyl groups.

N-H stretching: Bands corresponding to the amide N-H bonds.

C=O stretching: A strong absorption from the amide carbonyl groups (Amide I band).

C=C stretching: Bands for the aromatic rings and the vinylic double bonds.

N-H bending and C-N stretching: (Amide II and III bands).

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a modern IR technique that is particularly useful for analyzing solid or liquid samples directly with minimal preparation. mdpi.comresearchgate.net It is a non-destructive and rapid method. mdpi.com Infrared spectroscopy has been used to screen pollen extracts for the presence of an aromatic portion, which would be indicative of compounds like N1,N5,N10-Tri-p-coumaroylspermidine, before further analysis by chromatography and mass spectrometry. unimi.it

Vi. Biological Roles and Physiological Significance of N1,n5,n10 Tri P Coumaroylspermidine in Plants

Involvement in Plant Growth and Developmental Processes

Research has highlighted the accumulation of N1,N5,N10-Tri-p-coumaroylspermidine in specific tissues during critical developmental stages, particularly in reproductive organs, underscoring its importance in ensuring successful plant propagation. researchgate.netnih.gov

N1,N5,N10-Tri-p-coumaroylspermidine and other HCAAs are considered essential components for normal flower development. cdnsciencepub.comnih.govresearchgate.net Their presence is often localized within floral organs, such as the anthers. ebi.ac.uk Studies on various plant species have revealed that the biosynthesis and accumulation of these compounds are tightly regulated during floral development. For instance, in tea (Camellia sinensis), N1,N5,N10-tricoumaroyl spermidine (B129725) was identified as a major spermidine conjugate in flowers but was not detected in the leaves, indicating a specialized function in floral biology. ebi.ac.uk The absence of such phenolamides has been linked to abnormal flower development, suggesting they fulfill crucial roles in the formation of viable floral structures. nih.gov

One of the most well-documented roles of N1,N5,N10-Tri-p-coumaroylspermidine is its critical involvement in the development and function of male reproductive tissues. This compound is a major metabolite found in the pollen grains of many plant species. researchgate.net It accumulates specifically in the pollen coat, a layer that plays a key role in pollen viability and interaction with the stigma. ebi.ac.uk

The synthesis of N1,N5,N10-Tri-p-coumaroylspermidine is catalyzed by specific enzymes, such as spermidine hydroxycinnamoyltransferase (SHT), which are highly expressed in the tapetum—a nutritive cell layer within the anther that is essential for pollen development. ebi.ac.uk Research in apple (Malus domestica) has shown that the expression of the gene for this enzyme is coordinated with anther development and tapetal cell activities, leading to the accumulation of N1,N5,N10-tricoumaroyl spermidine on the pollen grain coat. ebi.ac.ukresearchgate.net

A deficiency in this compound has been directly linked to male sterility. In cultivars of Japanese apricot (Prunus mume) with abnormally developed, sterile pollen, the amount of N1,N5,N10-tri-p-coumaroylspermidine was found to be 3.8-fold lower than in their healthy, non-fluorescent pollen counterparts. This deficiency is associated with a failure in microsporogenesis, the process that gives rise to microspores, which develop into pollen grains.

| Plant Species | Key Finding | Implication for Sexual Differentiation & Pollen Development |

| Prunus mume (Japanese apricot) | Anthers with sterile, fluorescent pollen had significantly lower levels of N1,N5,N10-tri-p-coumaroylspermidine compared to healthy anthers. | Deficiency is linked to a failure in microsporogenesis and results in pollen sterility. |

| Malus domestica (Apple) | The enzyme MdSHT synthesizes N1,N5,N10-tricoumaroyl spermidine in the tapetum, and the compound accumulates in the pollen coat. ebi.ac.ukresearchgate.net | Demonstrates a dedicated biosynthetic pathway for producing the compound at the precise location needed for pollen function. |

| Arabidopsis thaliana | A specific acyltransferase is expressed in tapetum cells and is involved in the synthesis of hydroxycinnamoyl spermidines that accumulate in the pollen coat. ebi.ac.uk | Confirms the conserved role of this pathway and these compounds in the pollen development of core Eudicotyledons. ebi.ac.uk |

The broader class of hydroxycinnamic acid amides (HCAAs), including N1,N5,N10-Tri-p-coumaroylspermidine, is known to function in cell division and cytomorphogenesis—the development of cell shape. nih.govcdnsciencepub.comresearchgate.net While its role in general plant cell division is not fully detailed, its influence on the complex morphogenesis of pollen is evident. The development of a functional pollen grain and the subsequent growth of the pollen tube are highly specialized examples of cytomorphogenesis. The pollen tube, a cellular extension from the pollen grain, must grow rapidly and navigate precisely to deliver male gametes for fertilization. nih.gov

This process involves the coordinated synthesis and deposition of cell wall materials to shape the growing tube. nih.gov Given that N1,N5,N10-Tri-p-coumaroylspermidine is a major component of the pollen coat and is crucial for pollen viability, it is intrinsically linked to the successful initiation of this morphogenetic event. Furthermore, in cases of Prunus mume with deficient N1,N5,N10-tri-p-coumaroylspermidine levels, the tapetal cells, which support pollen development, showed abnormal morphology, further linking the compound to proper cell structure and development within reproductive tissues.

Contributions to Plant Defense Mechanisms

Plants produce a vast arsenal (B13267) of chemical compounds to defend themselves from a range of environmental threats. N1,N5,N10-Tri-p-coumaroylspermidine and other HCAAs are key components of this chemical defense system, acting as protective agents against both large herbivores and microscopic pathogens. nih.govfrontiersin.org Their synthesis is often induced in response to attack. frontiersin.org

HCAAs are widely recognized for their role in plant immunity and protection against pathogens. nih.govnih.gov They can function as antimicrobial agents, directly inhibiting the growth of invading fungi or bacteria. frontiersin.org The accumulation of these compounds in plant tissues is a common defense response to pathogen infection. nih.gov

In addition to antimicrobial activity, these compounds are involved in defense against herbivorous insects. frontiersin.org The production of HCAAs often increases in response to insect feeding, acting as a deterrent. nih.gov However, the role of N1,N5,N10-Tri-p-coumaroylspermidine in insect interactions can be complex. In one fascinating example of co-evolution, a specific isomer, N1,N5,N10-tri[(E)-p-coumaroyl]spermidine, was identified as a key phagostimulatory (feeding-inducing) compound for the western corn rootworm beetle, a specialist herbivore. chemfaces.com This indicates that while the compound may serve as a general defense, specialist insects can evolve to use it as a cue to identify their host plant.

A primary mechanism by which N1,N5,N10-Tri-p-coumaroylspermidine and other HCAAs contribute to plant defense is by physically reinforcing the plant cell wall. nih.govresearchgate.net The biosynthesis of these amides and their subsequent polymerization are integral components of the plant's response to wounding or pathogen challenge. cdnsciencepub.com

Upon attack, these compounds can be transported to and deposited within the cell wall structure. frontiersin.org There, they are thought to form cross-links with other cell wall components, such as polysaccharides and lignin. cdnsciencepub.comfrontiersin.org This fortification makes the cell wall more rigid and difficult for pathogens to degrade with enzymes and for insects to chew. cdnsciencepub.com This enhanced barrier function effectively slows or stops the ingress of pathogens and reduces the digestibility of the plant tissue for herbivores. cdnsciencepub.com

Interplay with Jasmonate-Mediated Resistance Pathways

While direct evidence detailing the specific interplay between N1,N5,N10-tri-p-coumaroylspermidine and the jasmonate signaling pathway is still an emerging area of research, the known functions of its constituent parts, spermidine and hydroxycinnamic acids, suggest a likely role in plant defense responses. Jasmonates are key signaling molecules that regulate plant defenses, particularly against necrotrophic pathogens and herbivorous insects.

The polyamine spermidine, a core component of N1,N5,N10-tri-p-coumaroylspermidine, is known to be involved in plant stress and defense signaling. Polyamines can modulate various physiological processes, including the expression of defense-related genes. It is plausible that the conjugation of p-coumaroyl groups to spermidine could modify its signaling activity and contribute to the fine-tuning of defense responses. The accumulation of hydroxycinnamic acid amides is often induced by biotic stress, which aligns with the activation of jasmonate-mediated pathways under similar conditions. Further research is needed to elucidate the precise molecular mechanisms by which N1,N5,N10-tri-p-coumaroylspermidine may influence or be influenced by the jasmonate signaling cascade.

Antioxidant Activity and Oxidative Stress Protection in Plant Tissues

N1,N5,N10-Tri-p-coumaroylspermidine exhibits significant antioxidant properties, playing a crucial role in protecting plant tissues from oxidative damage. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a common consequence of various environmental pressures. The structure of N1,N5,N10-tri-p-coumaroylspermidine, with its multiple phenolic groups from the p-coumaroyl moieties, makes it an effective scavenger of free radicals.

Research has demonstrated the potent free radical-scavenging activity of this compound. In one study, the antioxidant effect of tri-p-coumaroyl spermidine on the autooxidation of linoleic acid was found to be the strongest among the tested compounds and was nearly equivalent to that of the well-known antioxidant α-tocopherol. chemfaces.com This high level of antioxidant capacity helps to stabilize cell membranes and protect vital cellular components from the damaging effects of ROS. The spermidine backbone also contributes to this protective function, as polyamines are known to be involved in mitigating oxidative stress. chemfaces.com

Table 1: Comparative Antioxidant Activity of N1,N5,N10-Tri-p-coumaroylspermidine

| Antioxidant Assay | Finding for N1,N5,N10-Tri-p-coumaroylspermidine | Reference Compound |

| Inhibition of Linoleic Acid Autooxidation | Strongest among related compounds tested | Nearly equal to α-tocopherol |

| Free Radical-Scavenging | Demonstrates significant activity | - |

This table is based on available research findings and illustrates the compound's potent antioxidant capacity.

Photoprotective Functions and UV Absorption in Plant Pollen

A critical function of N1,N5,N10-tri-p-coumaroylspermidine, particularly in pollen, is its role in photoprotection against harmful ultraviolet (UV) radiation. The accumulation of this and other hydroxycinnamic acid derivatives in the outer layer of pollen grains, the pollenkitt, serves as a natural sunscreen. The p-coumaroyl groups are excellent chromophores that absorb strongly in the UV-B region of the light spectrum.

Studies have shown that exposure to enhanced UV-B radiation leads to an increased accumulation of UV-absorbing compounds, including p-coumaric acid, in pollen. nih.gov This response helps to shield the sensitive genetic material within the pollen from UV-induced damage, ensuring its viability and successful fertilization. By absorbing UV radiation and dissipating the energy, N1,N5,N10-tri-p-coumaroylspermidine and related compounds prevent the formation of thymine (B56734) dimers and other DNA lesions that can compromise plant reproduction.

Table 2: Photoprotective Properties of N1,N5,N10-Tri-p-coumaroylspermidine Constituents in Pollen

| Component | Role in Photoprotection | Effect of Increased UV-B |

| p-Coumaric Acid | Strong UV-B absorption | Increased accumulation in pollen |

| Spermidine | General stress protection | - |

Ecological Roles in Pollinator Attraction via Fluorescence

The role of N1,N5,N10-tri-p-coumaroylspermidine in pollinator attraction is nuanced and appears to be indirect. While some pollen compounds are known to fluoresce under UV light, creating visual cues for pollinators like bees, research suggests that N1,N5,N10-tri-p-coumaroylspermidine itself is a major constituent of non-fluorescent pollen anthers. researchgate.net

In some plant species, such as the Japanese apricot (Prunus mume), sterile pollen has been observed to be fluorescent, which attracts honeybees. researchgate.net However, this fluorescence is attributed to the presence of other compounds, like chlorogenic acid. researchgate.net Conversely, the fertile, non-fluorescent pollen from the same plant has been found to contain high concentrations of N1,N5,N10-tri-p-coumaroylspermidine isomers. researchgate.net This suggests that the presence of N1,N5,N10-tri-p-coumaroylspermidine may quench fluorescence or that its biosynthesis occurs in a pathway that is an alternative to the production of fluorescent compounds. Therefore, while not a direct fluorescent attractant, the metabolic pathways leading to or involving N1,N5,N10-tri-p-coumaroylspermidine are closely linked to the chemical ecology of pollination.

Vii. Pharmacological Activities and Cellular Mechanisms of Action of N1,n5,n10 Tri P Coumaroylspermidine in Vitro Studies

Antioxidant Mechanisms

The antioxidant properties of N1,N5,N10-Tri-p-coumaroylspermidine are a cornerstone of its pharmacological profile. These activities are attributed to its unique chemical structure, which facilitates the neutralization of reactive oxygen species (ROS) and the protection of cells from oxidative damage.

Elucidation of Free Radical Scavenging Activity

In vitro assays have demonstrated the free-radical-scavenging activity of N1,N5,N10-Tri-p-coumaroylspermidine. chemfaces.com One study, which isolated the compound from Brazilian bee pollen, highlighted its antioxidant capabilities. chemfaces.com The antioxidant effect of tri-p-coumaroyl spermidine (B129725) on the autooxidation of linoleic acid was found to be particularly potent, nearly equivalent to that of α-tocopherol. chemfaces.com Another study evaluating various N1,N5,N10-tris(4-hydroxycinnamoyl)spermidines using a DPPH (1,1-diphenyl-2-picrylhydrazyl) radical spectrophotometric assay also confirmed their radical-scavenging properties. nih.gov The presence of p-coumaroyl groups in the molecule is thought to be crucial for this activity, as these phenolic moieties can donate hydrogen atoms to stabilize free radicals.

Table 1: In Vitro Antioxidant Activity of N1,N5,N10-Tri-p-coumaroylspermidine and Related Compounds

| Compound | Assay | Key Finding | Reference |

| N1,N5,N10-Tri-p-coumaroylspermidine | Inhibition of linoleic acid autooxidation | Antioxidant effect was nearly equal to that of α-tocopherol. | chemfaces.com |

| N1,N5,N10-tris(4-hydroxycinnamoyl)spermidines | DPPH radical scavenging assay | Demonstrated radical-scavenging properties. | nih.gov |

Cellular Protection Against Oxidative Damage

Beyond direct radical scavenging, the spermidine component of the molecule is believed to contribute to cellular protection against oxidative stress. Polyamines like spermidine are known to play a role in stabilizing cell structures and protecting against oxidative damage. cymitquimica.com Studies on spermidine itself have shown its ability to protect cells from damage induced by agents like hydrogen peroxide (H2O2). For instance, spermidine has been shown to attenuate H2O2-induced cytotoxicity and apoptosis in human retinal pigment epithelial (RPE) cells. mdpi.com It also helps in reducing mitochondrial dysfunction caused by oxidative stress. mdpi.com While direct studies on N1,N5,N10-Tri-p-coumaroylspermidine's effect on H2O2-induced cellular damage are limited, the known protective effects of both its p-coumaroyl and spermidine components suggest a significant potential in this area. cymitquimica.commdpi.comresearchgate.net

Anti-inflammatory Mechanisms

The anti-inflammatory properties of N1,N5,N10-Tri-p-coumaroylspermidine are another area of active investigation. In vitro models are providing insights into how this compound can modulate inflammatory pathways at a cellular level.

Modulation of Inflammatory Cytokine Production (e.g., IL-6, IL-1β, TNF-α) in Cellular Models

Chronic inflammation is often characterized by the overproduction of pro-inflammatory cytokines. nih.gov Compounds that can regulate the expression of these signaling molecules are of great therapeutic interest. While direct evidence for N1,N5,N10-Tri-p-coumaroylspermidine is still emerging, studies on structurally related compounds offer valuable insights. For example, the esterification of tormentic acid with p-coumaric acid was shown to enhance its ability to inhibit a broad spectrum of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated THP-1 macrophages. nih.gov This suggests that the p-coumaroyl moiety plays a significant role in modulating inflammatory responses. Given that N1,N5,N10-Tri-p-coumaroylspermidine possesses three such moieties, it is hypothesized to have potent anti-inflammatory effects through the regulation of cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).

Influence on Intracellular Signaling Pathways (e.g., MAPK/AKT Pathway)

The anti-inflammatory effects of many natural compounds are mediated through their influence on key intracellular signaling pathways. The NF-κB pathway is a critical regulator of inflammation, and its activation leads to the production of pro-inflammatory mediators. nih.gov A derivative of tormentic acid esterified with p-coumaric acid was found to suppress NF-κB activation. nih.gov This provides a strong indication that the p-coumaroyl groups are instrumental in this inhibition. The Mitogen-Activated Protein Kinase (MAPK) and protein kinase B (AKT) pathways are also crucial in regulating inflammation. While direct studies on N1,N5,N10-Tri-p-coumaroylspermidine's impact on these specific pathways are not yet widely available, the known functions of its constituent parts suggest a likely interaction.

Neuropharmacological Activities and Neurotransmitter Modulation

Preliminary in vitro research has pointed towards potential neuropharmacological activities of coumaroylspermidines. A study investigating different isomers of tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. examined their effects on the reuptake of the neurotransmitter serotonin (B10506) (5-HT) in rat brain synaptosomes. chemfaces.com The results indicated that certain isomers of tri-p-coumaroylspermidine exhibited inhibitory effects on 5-HT reuptake. chemfaces.com Specifically, N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine and N1(E)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidine showed better inhibition compared to N1,N5,N10-(Z)-tri-p-coumaroylspermidine, which had a weaker effect. chemfaces.com This suggests that the stereochemistry of the coumaroyl groups influences the compound's interaction with neurotransmitter transporters.

Table 2: Effect of Tri-p-coumaroylspermidine Isomers on Serotonin (5-HT) Reuptake in Rat Brain Synaptosomes

| Isomer | Effect on [3H]-5-HT Reuptake | Reference |

| N1,N5,N10-(Z)-tri-p-coumaroylspermidine | Weaker inhibition | chemfaces.com |

| N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine | Better inhibition | chemfaces.com |

| N1(E)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidine | Better inhibition | chemfaces.com |

This initial finding opens up the possibility that N1,N5,N10-Tri-p-coumaroylspermidine and its isomers could have applications in modulating neurotransmitter systems, although further research is required to fully understand these effects.

Serotonin Transporter (SERT) Inhibition in Cellular Assays

N1,N5,N10-Tri-p-coumaroylspermidine has been identified as a potent and selective inhibitor of the serotonin transporter (SERT). chemfaces.com This activity has been demonstrated in multiple in vitro systems, including Chinese hamster ovary (CHO) cells stably expressing the human serotonin transporter (S6 cells) and in rat brain synaptosomes. chemfaces.comchemfaces.com

An isomer of the compound, N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine, isolated from Safflower (Carthamus tinctorius L.), demonstrated significant SERT inhibitory action. chemfaces.comchemfaces.com In studies using S6 cells, this compound inhibited serotonin uptake with an IC50 of 0.74 ± 0.15 µM. chemfaces.com A similar potent inhibition was observed in rat brain synaptosomes, with an IC50 of 1.07 ± 0.23 µM. chemfaces.com The mechanism of this inhibition was determined to be of a reversible competitive nature. chemfaces.com While its potency for 5HT uptake was weaker than the well-known antidepressant fluoxetine, its efficacy was found to be generally similar. chemfaces.com

Further research has highlighted that different isomers of tri-p-coumaroylspermidine exhibit varying degrees of SERT inhibition. Studies on four isomers isolated from Carthamus tinctorius found that N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine and N1(E)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidine showed better inhibition of [3H]-5-HT reuptake in rat brain synaptosomes compared to the N1,N5,N10-(Z)-tri-p-coumaroylspermidine isomer, which had a weaker effect. nih.gov

| Cell System | Compound Isomer | IC50 Value (µM) | Inhibition Type | Reference |

| CHO cells expressing SERT (S6 cells) | N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine | 0.74 ± 0.15 | Competitive, Reversible | chemfaces.com |

| Rat Brain Synaptosomes | N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine | 1.07 ± 0.23 | Competitive, Reversible | chemfaces.com |

| Rat Brain Synaptosomes | N1,N5,N10-(Z)-tri-p-coumaroylspermidine | Weaker Inhibition | - | nih.gov |

Interaction with Gamma-Aminobutyric Acid (GABA-A) Receptors in Cellular Systems

As of the current date, a review of scientific literature reveals no available in vitro studies investigating the direct interaction of N1,N5,N10-Tri-p-coumaroylspermidine with Gamma-Aminobutyric Acid type A (GABA-A) receptors in cellular systems.

Cellular Models of Antidepressant-like Effects

The significant inhibitory effect of N1,N5,N10-Tri-p-coumaroylspermidine on the serotonin transporter provides a strong cellular basis for its potential antidepressant-like effects. chemfaces.comnih.gov The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of monoamines, such as serotonin, is a key factor in the pathophysiology of the disorder. nih.gov By blocking the reuptake of serotonin from the synapse, SERT inhibitors like N1,N5,N10-Tri-p-coumaroylspermidine effectively increase the availability of this neurotransmitter, a primary mechanism of action for many clinically used antidepressants. chemfaces.comnih.gov

In vitro studies using rat brain synaptosomes have confirmed that various isomers of tri-p-coumaroylspermidine clearly inhibit 5-HT reuptake. nih.govnih.gov This action at a cellular level is a well-established model for predicting antidepressant activity. nih.gov The ability of these compounds to functionally regulate a key monoamine transporter suggests they could modulate serotoninergic transmission to address neuropsychological disorders. chemfaces.com An extract containing a mixture of four coumaroylspermidine isomers was also found to regulate levels of monoamines like 5-hydroxytryptamine, dopamine, and noradrenaline in a model of chronic unpredictable mild stress, further supporting the antidepressant-like mechanism. nih.gov

Neuroprotective Effects in In Vitro Neuronal Models

The neuroprotective potential of N1,N5,N10-Tri-p-coumaroylspermidine is supported by in vitro studies demonstrating its antioxidant and free radical-scavenging properties. chemnorm.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the ability of a biological system to detoxify these reactive intermediates, is a major contributor to neuronal damage in various neurodegenerative conditions. tautochem.com

In one study, N1,N5,N10-(E)-tri-p-coumaroylspermidine, isolated from Brazilian bee pollen, was shown to have significant free radical-scavenging activity. chemnorm.com Furthermore, its antioxidant effect on the autooxidation of linoleic acid was found to be the strongest among the isolated compounds and was nearly equivalent to that of the potent antioxidant α-tocopherol. chemnorm.com The ability to prevent lipid peroxidation is a crucial neuroprotective mechanism, as neuronal membranes are rich in polyunsaturated fatty acids that are vulnerable to oxidative damage.

Another study evaluated the radical-scavenging properties of related N1,N5,N10-tris(4-hydroxycinnamoyl)spermidines using a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical spectrophotometric assay, a standard method for assessing antioxidant activity. arvojournals.org This capacity to neutralize free radicals suggests a mechanism by which N1,N5,N10-Tri-p-coumaroylspermidine could protect neuronal cells from oxidative damage in vitro.

| Assay | Activity | Comparison | Reference |

| Free radical-scavenging | Demonstrated | - | chemnorm.com |

| Antioxidant effect on linoleic acid autooxidation | Strongest among tested compounds | Nearly equal to α-tocopherol | chemnorm.com |

| DPPH radical scavenging | Evaluated for related compounds | - | arvojournals.org |

Enzyme Inhibition Studies

Inhibition of HIV-1 Protease

N1,N5,N10-Tri-p-coumaroylspermidine has been identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. nih.gov This enzyme is critical for the life cycle of the HIV virus, as it cleaves newly synthesized polyproteins to produce mature, infectious virions. Inhibition of this protease is a key therapeutic strategy in the management of HIV/AIDS.

In a study where compounds were isolated from a methanol (B129727) extract of Artemisia caruifolia, N1,N5,N10-Tri-p-coumaroylspermidine was found to appreciably inhibit HIV-1 protease. nih.gov The same study also explored the activity of synthetically derived related amides. It was found that N1,N5,N10,N14-tetra-p-coumaroylspermine and N1,N4,N7,N10,N13-penta-p-coumaroylte-traethylenepentamine inhibited the enzyme more potently than the naturally occurring N1,N5,N10-Tri-p-coumaroylspermidine, providing insights for future drug design. nih.gov

Tyrosinase Inhibition and Binding Affinity

Based on a thorough review of existing scientific literature, there are no available studies that have investigated the inhibitory effects or binding affinity of N1,N5,N10-Tri-p-coumaroylspermidine on the tyrosinase enzyme.

Bioavailability and Metabolic Transformation in In Vitro Systems

A comprehensive search of scientific literature and databases reveals a notable absence of published research specifically investigating the in vitro bioavailability and metabolic transformation of N1,N5,N10-Tri-p-coumaroylspermidine.